
3-fluoro-2-(oxetan-3-yloxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-2-(oxetan-3-yloxy)pyridine is a fluorinated heterocyclic compound that combines the structural features of both pyridine and oxetane. The presence of a fluorine atom and an oxetane ring in its structure imparts unique chemical and physical properties, making it an interesting subject for research in various fields such as medicinal chemistry, materials science, and organic synthesis.
Mecanismo De Acción
Target of Action
3-Fluoro-2-(oxetan-3-yloxy)pyridine is a fluorinated pyridine derivative . Fluorinated pyridines have been used as molecular scaffolds for active pharmaceutical ingredients (APIs) and substrates for synthetic chemistry . .
Mode of Action
Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of various compounds with biological activity .
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-2-(oxetan-3-yloxy)pyridine typically involves the introduction of a fluorine atom into a pyridine ring and the formation of an oxetane ring. One common method is the nucleophilic substitution reaction of 3-hydroxy-2-fluoropyridine with an oxetane derivative under basic conditions. The reaction can be carried out using sodium hydride (NaH) as a base in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-fluoro-2-(oxetan-3-yloxy)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyridine ring or the oxetane ring.
Ring-opening reactions: The oxetane ring can be opened under acidic or basic conditions to form linear compounds.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydride (NaH) in DMF.
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Ring-opening reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic substitution: Various substituted pyridine derivatives.
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine or oxetane derivatives.
Ring-opening reactions: Linear compounds with functional groups derived from the oxetane ring.
Aplicaciones Científicas De Investigación
3-fluoro-2-(oxetan-3-yloxy)pyridine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Materials Science: Its fluorinated and heterocyclic nature can be exploited in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules, especially in the field of heterocyclic chemistry.
Biological Research: It can be used as a probe or ligand in studying biological systems, particularly those involving fluorinated compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 2-fluoro-3-(oxetan-3-yloxy)pyridine
- 3-fluoro-4-(oxetan-3-yloxy)pyridine
- 2,3-difluoropyridine
- 3-fluoropyridine
Uniqueness
3-fluoro-2-(oxetan-3-yloxy)pyridine is unique due to the specific positioning of the fluorine atom and the oxetane ring, which imparts distinct chemical and physical properties. Compared to other fluorinated pyridines, it offers a different balance of reactivity and stability, making it suitable for specific applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
3-fluoro-2-(oxetan-3-yloxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-7-2-1-3-10-8(7)12-6-4-11-5-6/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMVLQDXYIOOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(4-ethylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile](/img/structure/B6431833.png)
![3,5,6-trimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6431841.png)
![2-{8-chloro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetic acid](/img/structure/B6431845.png)
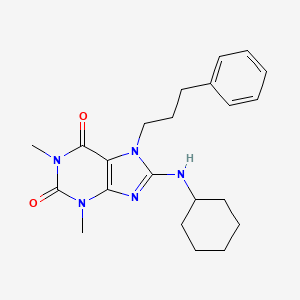
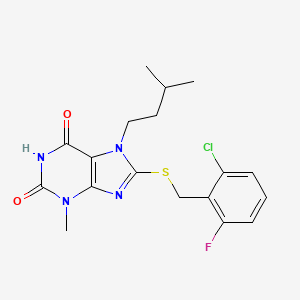
![5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B6431866.png)
![3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline](/img/structure/B6431867.png)
![2,6-difluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}benzamide](/img/structure/B6431874.png)
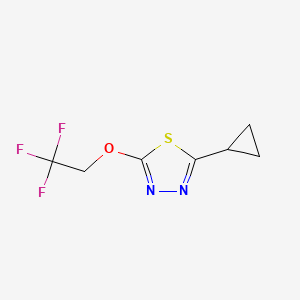
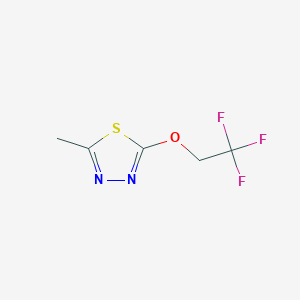

![1-benzyl-3-{5-[(benzylcarbamoyl)amino]-2,6-dimethylpyridin-3-yl}urea](/img/structure/B6431918.png)
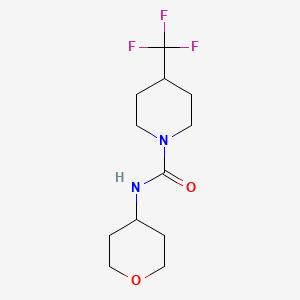
![2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6431936.png)
